4-Bromo-6-methoxyisoindolin-1-one
Descripción
BenchChem offers high-quality 4-Bromo-6-methoxyisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxyisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromo-6-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-5-2-6-7(8(10)3-5)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQFTBKHVUBFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619885 | |
| Record name | 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808127-75-5 | |
| Record name | 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-6-methoxyisoindolin-1-one: A Core Scaffold for Advanced PARP Inhibitor Synthesis
This guide provides an in-depth technical overview of 4-Bromo-6-methoxyisoindolin-1-one, a crucial heterocyclic building block in medicinal chemistry. While a specific public CAS (Chemical Abstracts Service) number for this compound is not readily found in major commercial databases, its significance lies in its role as a key intermediate for the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly analogs of Talazoparib. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel oncology therapeutics.
4-Bromo-6-methoxyisoindolin-1-one is a substituted isoindolinone, a privileged scaffold in drug discovery. Its structure combines a bromine atom, useful as a synthetic handle for cross-coupling reactions, and a methoxy group that modulates electronic properties and solubility.
Due to the absence of extensive experimental data in public literature, the following properties are a combination of data from analogous structures and computational predictions. Researchers synthesizing this compound should perform full analytical characterization.
| Property | Value (Predicted/Analogous) | Rationale & Significance |
| Molecular Formula | C₉H₈BrNO₂ | Defines the elemental composition and is the first step in characterization. |
| Molecular Weight | 242.07 g/mol | Essential for all stoichiometric calculations in synthesis and for mass spectrometry verification. |
| Appearance | Off-white to light yellow solid | Based on the appearance of similar brominated isoindolinones[1]. Visual inspection provides a preliminary check for purity. |
| Melting Point | >150 °C (estimated) | The melting point is a critical indicator of purity. A sharp melting range suggests high purity. This estimate is based on related substituted aromatic heterocyclic compounds. |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; sparingly in MeOH | Predicted solubility based on the scaffold. Essential for choosing appropriate solvents for reaction, purification (crystallization or chromatography), and biological assays. |
| pKa (Predicted) | ~13.5 (amide N-H) | The acidity of the lactam proton is important for planning reactions involving its deprotonation. |
| LogP (Predicted) | ~1.8-2.2 | The octanol-water partition coefficient indicates the compound's lipophilicity, which influences its solubility, cell permeability, and chromatographic behavior. |
Strategic Importance in PARP Inhibitor Synthesis
The primary value of 4-Bromo-6-methoxyisoindolin-1-one lies in its application as a precursor to highly potent PARP inhibitors like Talazoparib. PARP inhibitors represent a breakthrough in targeted cancer therapy, especially for tumors with defects in DNA repair pathways, such as those harboring BRCA1/2 mutations[2][3].
The mechanism of action, known as synthetic lethality, is a cornerstone of modern oncology. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway. If SSBs persist, they can convert to more lethal double-strand breaks (DSBs) during replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
In BRCA-mutated cancer cells, the HR pathway is deficient. These cells become heavily reliant on the PARP pathway for DNA repair and survival. By inhibiting PARP, drugs like Talazoparib block the repair of SSBs, leading to an accumulation of DSBs that the cancer cell cannot fix. This overwhelming DNA damage triggers apoptosis and selective cancer cell death[4].
Talazoparib is distinguished by its high potency and a "PARP trapping" mechanism, where the inhibitor not only blocks PARP's catalytic activity but also traps it on the DNA, creating a toxic lesion that further disrupts replication and enhances cytotoxicity[4]. The isoindolinone core of 4-Bromo-6-methoxyisoindolin-1-one is the foundational scaffold upon which the complex, pharmacologically active structure of Talazoparib analogs is built. The bromine at the 4-position serves as a critical attachment point for building the rest of the fused ring system of the final drug molecule.
Recommended Synthesis Protocol
The following protocol is a robust, logical pathway for the synthesis of 4-Bromo-6-methoxyisoindolin-1-one, adapted from established methodologies for similar structures. The causality behind each step is explained to ensure reproducibility and understanding.
Workflow Diagram: Synthesis of 4-Bromo-6-methoxyisoindolin-1-one
Caption: A multi-step workflow for the synthesis of the target compound.
Step-by-Step Methodology
Rationale: This synthesis begins with a commercially available substituted benzoic acid. The strategy involves converting the carboxylic acid to a more reactive species, followed by benzylic bromination to install a handle for cyclization, and finally, ring-closing with ammonia to form the lactam.
Step 1: Synthesis of 3-Bromo-5-methoxybenzoyl chloride (Intermediate 1)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Expert Insight: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides, which are much more reactive. DMF catalyzes this reaction via the formation of the Vilsmeier reagent.
-
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-methoxybenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of 2-(Bromomethyl)-3-bromo-5-methoxybenzoyl chloride (Intermediate 2) This step should be performed under a fume hood with appropriate light shielding as it is a radical reaction.
-
Dissolve the crude Intermediate 1 in an inert solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Expert Insight: This is a Wohl-Ziegler bromination. NBS is the preferred source of bromine for selective radical substitution at the benzylic position (the methyl group ortho to the acyl chloride) over aromatic ring bromination. AIBN initiates the reaction upon heating.
-
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC or ¹H NMR (disappearance of the methyl singlet).
-
Cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude benzylic bromide.
Step 3: Synthesis of 4-Bromo-6-methoxyisoindolin-1-one (Final Product)
-
Dissolve the crude Intermediate 2 in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated aqueous ammonia (NH₃·H₂O, ~5.0 eq) dropwise.
-
Expert Insight: This is a one-pot ammonolysis and intramolecular cyclization. The ammonia first reacts with the highly electrophilic acyl chloride to form an amide. The amide nitrogen then acts as a nucleophile, displacing the benzylic bromide to form the five-membered lactam ring. Using an excess of ammonia ensures the reaction goes to completion and neutralizes the HBr byproduct.
-
-
Allow the reaction to warm to room temperature and stir overnight (16-18 hours).
-
Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Step 4: Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 1:1) is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 4-Bromo-6-methoxyisoindolin-1-one as a solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the key structural features. Expect to see a singlet for the methoxy protons (~3.9 ppm), a singlet for the CH₂ protons of the lactam ring (~4.5 ppm), and distinct aromatic protons in the 6.5-7.5 ppm region, along with a broad singlet for the N-H proton (>8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals, including the characteristic carbonyl signal of the lactam (~168-172 ppm).
-
HRMS (High-Resolution Mass Spectrometry): Provides the most accurate confirmation of the molecular formula by measuring the exact mass of the molecular ion. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the N-H stretch (~3200 cm⁻¹) and the amide C=O stretch (~1680 cm⁻¹).
Application in Drug Discovery: The PARP Signaling Pathway
The ultimate utility of 4-Bromo-6-methoxyisoindolin-1-one is realized when it is incorporated into a PARP inhibitor. The diagram below illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality exploited by inhibitors.
Caption: The dual-pathway of DNA repair and the synthetic lethal action of PARP inhibitors.
This pathway underscores why intermediates like 4-Bromo-6-methoxyisoindolin-1-one are of high interest. By providing a reliable synthetic route to this core, researchers can generate novel PARP inhibitors, study structure-activity relationships (SAR), and develop next-generation therapeutics for genetically defined cancers.
References
- US Patent US9708319B1: "Synthesis of PARP inhibitor talazoparib".
- WIPO Patent WO2017215166A1: "Synthesis of parpinhibitor talazoparib".
-
Wang, W. et al. : "Synthesis of 6-bromo-4-iodoquinoline". Atlantis Press. [Link]
Sources
An In-depth Technical Guide to 4-Bromo-6-methoxyisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. This guide provides a comprehensive technical overview of a specific, yet potentially significant derivative: 4-Bromo-6-methoxyisoindolin-1-one. Due to the limited direct literature on this exact molecule, this document will leverage established synthetic methodologies for the isoindolin-1-one core and principles of electrophilic aromatic substitution to propose a robust synthetic strategy. Furthermore, it will delve into the predicted physicochemical properties, spectroscopic characterization, and potential applications in drug discovery based on the extensive research into related analogues.
The Isoindolin-1-one Core: A Cornerstone in Medicinal Chemistry
The isoindolin-1-one nucleus is a key structural component in numerous approved drugs, underscoring its therapeutic relevance.[3] Notable examples include the immunomodulatory drugs thalidomide and lenalidomide, which feature a substituted isoindolin-1-one core and are used in the treatment of multiple myeloma.[3] The diuretic chlorthalidone also incorporates this scaffold.[2] The broad spectrum of biological activities associated with isoindolinone derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, continues to fuel research into novel analogues.[4] The strategic placement of substituents on the aromatic ring of the isoindolin-1-one core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.
Proposed Synthesis of 4-Bromo-6-methoxyisoindolin-1-one
The synthesis of 4-Bromo-6-methoxyisoindolin-1-one can be approached through a multi-step sequence, leveraging known transformations for the construction of the isoindolin-1-one ring and regioselective aromatic substitution. Two plausible retrosynthetic pathways are considered, with the key challenge being the controlled introduction of the bromo and methoxy groups at the desired positions.
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests that 4-Bromo-6-methoxyisoindolin-1-one can be disconnected to a substituted benzoic acid derivative, which can be further traced back to simpler, commercially available starting materials.
Caption: Retrosynthetic approach for 4-Bromo-6-methoxyisoindolin-1-one.
Proposed Synthetic Route
The proposed forward synthesis commences with a commercially available substituted toluene. The key steps involve the introduction of the methoxy and bromo groups, followed by oxidation of the methyl group to a carboxylic acid, and subsequent cyclization to form the isoindolin-1-one ring. The regioselectivity of the bromination step is a critical consideration. The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[5] The amide/lactam functionality of the isoindolinone ring is a deactivating group and a meta-director. Therefore, the order of substituent introduction is crucial. A plausible route involves the methoxylation of a pre-brominated toluene derivative.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 4-Bromo-6-methoxyisoindolin-1-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive guide based on established chemical principles and analogous reactions. Optimization of reaction conditions would be necessary in a laboratory setting.
Step 1: Synthesis of 3-Bromo-5-methoxytoluene
-
Rationale: Nucleophilic aromatic substitution of a nitro group with methoxide is a well-established method for introducing a methoxy group.[6]
-
Procedure:
-
To a solution of 3-Bromo-5-nitrotoluene in anhydrous methanol, add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Bromo-5-methoxy-2-methylbenzoic Acid
-
Rationale: Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate.
-
Procedure:
-
Suspend 3-Bromo-5-methoxytoluene in an aqueous solution of potassium permanganate.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Step 3: Synthesis of 2-(Bromomethyl)-3-bromo-5-methoxybenzoic Acid
-
Rationale: Benzylic bromination of the methyl group can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[7]
-
Procedure:
-
Dissolve 3-Bromo-5-methoxy-2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under irradiation with a light source to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Step 4: Synthesis of 4-Bromo-6-methoxyisoindolin-1-one
-
Rationale: Intramolecular cyclization of the bromomethyl benzoic acid with ammonia or a primary amine will form the isoindolin-1-one ring.[8]
-
Procedure:
-
Dissolve the crude 2-(Bromomethyl)-3-bromo-5-methoxybenzoic acid in a suitable solvent (e.g., ethanol).
-
Add an excess of aqueous ammonia or an appropriate amine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Physicochemical and Spectroscopic Characterization
The successful synthesis of 4-Bromo-6-methoxyisoindolin-1-one would be confirmed through a combination of spectroscopic and analytical techniques.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Estimated 150-180 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| logP | Estimated 1.5 - 2.5 |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindolinone ring, and the methoxy protons. The aromatic region will likely display a characteristic splitting pattern reflecting the substitution on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (if unsubstituted on the nitrogen), a strong carbonyl (C=O) stretch of the lactam, C-O stretching of the methoxy group, and C-Br stretching.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Medicinal Chemistry
The 4-Bromo-6-methoxyisoindolin-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. The bromine atom at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[4] The methoxy group at the 6-position can influence the compound's electronic properties and metabolic stability.
Potential Therapeutic Areas:
-
Oncology: Many isoindolinone derivatives have demonstrated potent anticancer activity.[9]
-
Neurodegenerative Diseases: The isoindolinone core is present in compounds with neuroprotective properties.
-
Inflammatory Disorders: The anti-inflammatory potential of this scaffold is well-documented.[4]
SAR Exploration Workflow:
Caption: Workflow for SAR exploration starting from 4-Bromo-6-methoxyisoindolin-1-one.
Safety and Handling
As with all laboratory chemicals, 4-Bromo-6-methoxyisoindolin-1-one and its synthetic intermediates should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling Bromine and Brominated Compounds: Elemental bromine and many brominating agents are highly corrosive and toxic. Handle with extreme care and have appropriate quenching agents (e.g., sodium thiosulfate solution) readily available.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While 4-Bromo-6-methoxyisoindolin-1-one is not extensively described in the current scientific literature, its synthesis is feasible through established organic chemistry principles. This technical guide provides a well-reasoned, predictive framework for its preparation, characterization, and potential applications. The versatile isoindolin-1-one core, combined with the strategic placement of bromo and methoxy substituents, makes this molecule an attractive target for further investigation in the field of medicinal chemistry and drug discovery. The proposed synthetic route and characterization data serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related novel chemical entities.
References
A comprehensive list of references will be compiled upon the completion of a practical synthesis and characterization of the target molecule. The in-text citations refer to the search results that informed this technical guide.
Sources
- 1. Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
The Biological Versatility of 4-Bromo-6-methoxyisoindolin-1-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Isoindolinone Scaffold - A Privileged Motif in Medicinal Chemistry
The isoindolinone core is a prominent heterocyclic structure found in a multitude of natural products and synthetic molecules of significant therapeutic interest. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent structural advantage has rendered the isoindolinone scaffold a "privileged" motif in drug discovery, leading to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This guide delves into the specific, albeit largely unexplored, potential of a distinct derivative: 4-Bromo-6-methoxyisoindolin-1-one . While direct biological data for this compound is scarce in peer-reviewed literature, this document will extrapolate from the known activities of structurally related isoindolinones to provide a comprehensive technical overview of its probable biological significance and a roadmap for its experimental evaluation.
Chemical Identity and Synthetic Strategy
Chemical Structure:
Figure 1: Chemical structure of 4-Bromo-6-methoxyisoindolin-1-one.
The synthesis of 4-Bromo-6-methoxyisoindolin-1-one, while not explicitly detailed in the literature, can be logically devised from established methodologies for related isoindolinones. A plausible synthetic route would likely commence from a substituted benzoic acid derivative, undergoing cyclization to form the lactam ring. The strategic introduction of the bromo and methoxy functionalities at the 4 and 6 positions, respectively, would be a critical aspect of the synthesis, influencing the overall yield and purity. Methodologies for the synthesis of precursors like 4-bromoisoindolin-1-one and 6-bromoisoindolin-1-one have been reported and can serve as a foundation for developing a robust synthetic protocol.[1][2]
Postulated Biological Activities and Mechanisms of Action
Based on the extensive research into the biological effects of various substituted isoindolinones, we can postulate several key areas of activity for 4-Bromo-6-methoxyisoindolin-1-one. The electronic properties of the bromo (electron-withdrawing) and methoxy (electron-donating) groups are anticipated to significantly modulate the molecule's interaction with biological targets.
Anticancer Potential
The isoindolinone scaffold is a cornerstone of numerous anticancer agents.[3][4][5][6] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular enzymes and interference with signaling pathways that are dysregulated in cancer.
2.1.1. Postulated Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many isoindolinone derivatives function as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. It is plausible that 4-Bromo-6-methoxyisoindolin-1-one could target specific kinases involved in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway.[5] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Figure 2: Postulated anticancer mechanism of action.
2.1.2. Experimental Workflow: In Vitro Cytotoxicity Assessment
A primary step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines.
Figure 4: Postulated neuroprotective mechanism via Nrf2 activation.
2.2.2. Experimental Workflow: Assessment of Neuroprotective Effects
To investigate the neuroprotective properties of 4-Bromo-6-methoxyisoindolin-1-one, a common in vitro model utilizes neuronal-like cells subjected to an oxidative insult.
Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed the cells in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of 4-Bromo-6-methoxyisoindolin-1-one for a specified period (e.g., 24 hours).
-
Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a defined duration.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously. An increase in cell viability in the compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.
-
Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFH-DA to quantify intracellular ROS levels. A reduction in ROS in compound-treated cells would support an antioxidant mechanism.
-
Western Blot Analysis: Analyze the expression levels of Nrf2 and its downstream target proteins (e.g., NQO-1, GSTK1) by Western blotting to confirm the activation of the Nrf2 pathway. [7][8] Table 2: Hypothetical Neuroprotective Data for 4-Bromo-6-methoxyisoindolin-1-one
| Treatment | Cell Viability (%) | Intracellular ROS (Fold Change) | Nrf2 Nuclear Translocation (Fold Change) |
| Control | 100 | 1.0 | 1.0 |
| H₂O₂ (100 µM) | 52 | 3.5 | 1.2 |
| H₂O₂ + Compound (10 µM) | 85 | 1.5 | 2.8 |
| H₂O₂ + Compound (25 µM) | 95 | 1.2 | 4.1 |
Further Avenues of Investigation
Beyond anticancer and neuroprotective activities, the isoindolinone scaffold has been associated with a range of other biological effects. Future research on 4-Bromo-6-methoxyisoindolin-1-one could explore:
-
Antimicrobial and Antifungal Activity: The presence of a halogen atom and the overall lipophilicity of the molecule may confer antimicrobial properties. [9]* Carbonic Anhydrase Inhibition: Some isoindolinone derivatives have shown potent inhibitory activity against carbonic anhydrase isoenzymes, which are implicated in various physiological and pathological processes. [3]* Antioxidant Activity: Direct antioxidant properties can be assessed using assays such as the DPPH radical scavenging assay. [9]
Conclusion and Future Directions
While the biological profile of 4-Bromo-6-methoxyisoindolin-1-one is yet to be experimentally defined, the wealth of data on related isoindolinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its unique substitution pattern suggests the possibility of novel and potent biological activities. The experimental protocols and postulated mechanisms of action outlined in this guide offer a robust framework for initiating a comprehensive evaluation of this promising molecule. Further synthesis and rigorous biological testing are warranted to unlock the full therapeutic potential of 4-Bromo-6-methoxyisoindolin-1-one and to contribute to the ever-expanding landscape of isoindolinone-based drug discovery.
References
-
Gundogdu, R., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [3][9]2. Al-Warhi, T., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of the Iranian Chemical Society. [7][10][8]3. Monneret, C., et al. (2006). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Journal of Medicinal Chemistry. [5]4. ChemicalBook. (2023). 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method. [1]5. Suzhou Highfine Biotech Co Ltd. (2015). Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents. 6. Al-Otaibi, A. M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [11]7. Al-Salahi, R., et al. (2020). Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds. Applied Organometallic Chemistry. [6]8. ResearchGate. (2025). The anticancer SAR studies of isoindolinone derivatives. [4]9. Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [12]10. MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. 11. Chen, Y., et al. (2019). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. [13]12. RSC Publishing. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [14]13. Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. [15]14. MDPI. (2022). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [16]15. National Center for Biotechnology Information. (n.d.). The chemistry of isoindole natural products. PubMed Central. [17]16. ResearchGate. (2025). Isoindoloindolones - Biological Activities and Syntheses. [18]17. National Institutes of Health. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
Sources
- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. journaljpri.com [journaljpri.com]
- 16. mdpi.com [mdpi.com]
- 17. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-6-methoxyisoindolin-1-one Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Bromo-6-methoxyisoindolin-1-one and its analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the synthesis, characterization, biological activities, and structure-activity relationships (SAR) that define this promising chemical scaffold.
Introduction: The Isoindolinone Core in Medicinal Chemistry
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic system, composed of a fused benzene and pyrrolidinone ring, provides a versatile framework for the design of molecules with specific pharmacological profiles. Derivatives of isoindolinone have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point of intensive research.[1] The strategic placement of various functional groups on the isoindolinone core allows for the fine-tuning of a compound's therapeutic properties.
This guide focuses specifically on 4-Bromo-6-methoxyisoindolin-1-one, a derivative with unique electronic and steric properties conferred by the bromo and methoxy substituents. These modifications are anticipated to influence the compound's biological activity and pharmacokinetic profile, making it a compelling candidate for further investigation.
Synthetic Strategies and Methodologies
The synthesis of isoindolinone derivatives can be achieved through various chemical pathways. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. Modern synthetic methods, such as palladium-catalyzed reactions, have enabled the efficient construction of the isoindolinone core.[2][3]
General Synthetic Approach
A common strategy for the synthesis of substituted isoindolinones involves the cyclization of an appropriately functionalized benzoic acid derivative. For 4-Bromo-6-methoxyisoindolin-1-one, a plausible synthetic route, adapted from general procedures for similar compounds, is outlined below.
Sources
An In-Depth Technical Guide on the Core Mechanism of Action of 4-Bromo-6-methoxyisoindolin-1-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: A comprehensive review of publicly accessible scientific literature and databases has been conducted to elucidate the mechanism of action of 4-Bromo-6-methoxyisoindolin-1-one. This investigation reveals a notable absence of specific data detailing the biological targets and molecular mechanism of this particular compound. While the isoindolin-1-one scaffold is a recognized pharmacophore in the development of inhibitors for various enzyme families, including Poly (ADP-ribose) polymerases (PARPs), no direct evidence currently links 4-Bromo-6-methoxyisoindolin-1-one to a specific biological activity or signaling pathway. This guide will, therefore, focus on the therapeutic potential of the broader isoindolin-1-one class of molecules, with a particular emphasis on their role as PARP and tankyrase inhibitors, providing a scientifically grounded framework for potential future investigations into 4-Bromo-6-methoxyisoindolin-1-one.
The Isoindolin-1-one Scaffold: A Privileged Structure in Drug Discovery
The isoindolin-1-one core is a heterocyclic motif that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity interactions with biological targets. Recent research has highlighted the potential of isoindolin-1-one derivatives as inhibitors of several key enzyme classes implicated in oncogenesis and other disease states.[1][2][3]
Notably, the structural resemblance of the isoindolin-1-one scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a crucial co-substrate for enzymes like PARPs, makes it an attractive starting point for the design of competitive inhibitors.[4] This has led to the exploration of isoindolin-1-one derivatives as potential therapeutics for central nervous system (CNS) cancers and other malignancies.[4][5]
Potential as a PARP and Tankyrase Inhibitor
The Poly (ADP-ribose) polymerase (PARP) superfamily of enzymes plays a critical role in DNA damage repair.[6][7] PARP inhibitors have emerged as a significant class of targeted anticancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways.[4][6] The mechanism of "synthetic lethality" exploited by PARP inhibitors has proven to be a successful therapeutic strategy.[4][7]
Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family that have distinct roles in cellular processes beyond DNA repair, including the regulation of the Wnt/β-catenin signaling pathway.[8] The Wnt pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9][10][11]
Mechanism of Tankyrase in Wnt Signaling:
Tankyrases regulate Wnt signaling by targeting AXIN, a key component of the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation).[8] This post-translational modification marks AXIN for ubiquitination and subsequent proteasomal degradation. The degradation of AXIN destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[8]
Hypothesized Mechanism for an Isoindolin-1-one Based Tankyrase Inhibitor:
A hypothetical isoindolin-1-one based tankyrase inhibitor, such as 4-Bromo-6-methoxyisoindolin-1-one could be, would likely act as a competitive inhibitor at the NAD+ binding site of the tankyrase catalytic domain. By blocking the binding of NAD+, the inhibitor would prevent the PARsylation of AXIN. This would lead to the stabilization of AXIN and the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes.[8] This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Hypothetical mechanism of a Tankyrase inhibitor on Wnt Signaling.
Experimental Protocols for Characterizing the Mechanism of Action
To ascertain whether 4-Bromo-6-methoxyisoindolin-1-one acts as a tankyrase inhibitor, a series of well-established experimental workflows would be required.
In Vitro Enzymatic Assay
Objective: To determine the direct inhibitory activity of the compound against purified Tankyrase 1 and 2 enzymes.
Methodology:
-
Reagents: Recombinant human TNKS1 and TNKS2, NAD+, biotinylated-NAD+, streptavidin-coated plates, PARP substrate (e.g., histone), anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure:
-
Coat streptavidin plates with biotinylated PARP substrate.
-
Prepare a serial dilution of 4-Bromo-6-methoxyisoindolin-1-one.
-
In each well, combine TNKS1 or TNKS2 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the reaction and incubate at 30°C for 1 hour.
-
Wash the plates to remove unbound reagents.
-
Add anti-PAR antibody, followed by HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cellular Wnt Signaling Reporter Assay
Objective: To assess the effect of the compound on the Wnt/β-catenin signaling pathway in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1, SW480) or a reporter cell line (e.g., HEK293-STF) containing a SuperTopFlash (STF) luciferase reporter construct.
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of 4-Bromo-6-methoxyisoindolin-1-one for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the IC50 value for the inhibition of Wnt signaling.
Western Blot Analysis of Pathway Components
Objective: To confirm the on-target effect of the compound by measuring the protein levels of key Wnt pathway components.
Methodology:
-
Cell Line: A Wnt-dependent cancer cell line.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against AXIN1, active β-catenin, total β-catenin, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the changes in protein levels relative to the untreated control. An effective tankyrase inhibitor would be expected to increase AXIN1 levels and decrease active and total β-catenin levels.
Sources
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. Combinatorial activation of the WNT‐dependent fibrogenic program by distinct complement subunits in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-6-methoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-6-methoxyisoindolin-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the compound's growing importance, this document outlines its chemical properties, synthesis, and critically, the safety and handling protocols necessary for its responsible use in a research and development setting. The information herein is intended to empower researchers with the knowledge to work with this compound safely and effectively, fostering a secure and productive laboratory environment.
Compound Profile: Understanding 4-Bromo-6-methoxyisoindolin-1-one
4-Bromo-6-methoxyisoindolin-1-one is a halogenated isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds and approved drugs.[1][2] The presence of a bromine atom and a methoxy group on the aromatic ring provides specific electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3][4] Derivatives of isoindolinone have shown a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][5][6]
Table 1: Physicochemical Properties of 4-Bromo-6-methoxyisoindolin-1-one and Related Compounds
| Property | 4-Bromo-6-methoxyisoindolin-1-one | 4-bromo-6-methoxy-1H-indole | 4-Bromo-1-methoxy-2-methylbenzene |
| Molecular Formula | C₉H₈BrNO₂ | C₉H₈BrNO | C₈H₉BrO |
| Molecular Weight | 242.07 g/mol | 226.07 g/mol [7] | 201.06 g/mol [8] |
| Appearance | White to off-white solid (typical for similar compounds) | Not specified | Not specified |
| CAS Number | 1263379-33-7 (Check specific supplier) | 393553-55-4[7] | 14804-31-0[8] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated)
Based on data from similar compounds like 4-Bromo-3-methoxyphenol and 4-Bromoisoquinoline, the following classifications are anticipated:[9][10]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[10][11]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9][10]
Precautionary Measures are paramount when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
Caption: A generalized synthetic workflow for 4-Bromo-6-methoxyisoindolin-1-one.
General Experimental Protocol for a Key Step: Bromination (Illustrative)
Disclaimer: This is a generalized protocol and must be adapted and optimized based on specific starting materials and laboratory conditions. A thorough risk assessment should be conducted before commencing any new procedure.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired brominated intermediate.
Spill and Waste Disposal
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
-
Spill Response: In case of a small spill, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). [12]Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Waste Disposal: Dispose of 4-Bromo-6-methoxyisoindolin-1-one and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [11]Do not dispose of down the drain. [12]
Conclusion
4-Bromo-6-methoxyisoindolin-1-one is a valuable building block in the synthesis of pharmacologically active molecules. [3]Its safe and effective use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and harness the full potential of this versatile compound in their drug discovery and development endeavors. The principles of good laboratory practice, including the consistent use of PPE, proper engineering controls, and diligent handling and disposal procedures, are the cornerstones of a safe and successful research environment.
References
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
PubChem. 4-bromo-6-methoxy-1H-indole. [Link]
-
ResearchGate. (2025). Halogenated Aromatic Compounds. [Link]
- Google Patents. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
National Center for Biotechnology Information. Mechanism of action of toxic halogenated aromatics. [Link]
-
Princeton University. PSFC Halogenated Solvents. [Link]
-
ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
-
JETIR. Properties and Functions of Isoindoline: A Short Review. [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. [Link]
-
Reddit. Safe Halogenated Solvents?. [Link]
-
ResearchGate. Examples of biologically active isoindolinone derivatives. [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. 4-Bromo-6-methoxyindole-3-carboxylic acid|CAS 1352394-13-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
HPLC analysis method for 4-Bromo-6-methoxyisoindolin-1-one purity
An Application Note for the Purity Determination of 4-Bromo-6-methoxyisoindolin-1-one by High-Performance Liquid Chromatography (HPLC)
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Bromo-6-methoxyisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, ensuring its suitability for quality control and regulatory purposes. The narrative explains the rationale behind chromatographic parameter selection and includes detailed protocols for system suitability, analysis, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Purity Analysis
4-Bromo-6-methoxyisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds, a scaffold frequently utilized in the design of biologically active molecules.[1] As a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity directly impacts the quality, safety, and efficacy of the final drug product. The presence of impurities, even in trace amounts, can arise from the synthesis process or degradation and may exhibit undesirable pharmacological or toxicological effects.[2]
Therefore, a validated, stability-indicating analytical method is not merely a procedural step but a fundamental requirement for regulatory compliance and ensuring patient safety.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and resolving power.[4][5] This application note details an RP-HPLC method specifically developed for the purity assessment of 4-Bromo-6-methoxyisoindolin-1-one.
Method Principle: Reversed-Phase Chromatography
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone of pharmaceutical analysis.[6] The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 alkyl-silane bonded to silica particles) and a polar mobile phase.
Causality of Separation: 4-Bromo-6-methoxyisoindolin-1-one is a moderately non-polar molecule due to its aromatic rings and halogen substituent. In RP-HPLC, it will have a strong affinity for the non-polar C18 stationary phase. The mobile phase, a mixture of water and a less polar organic solvent like acetonitrile, is used to elute the compound. By carefully controlling the mobile phase composition, we can modulate the retention time of the main compound and achieve separation from potentially more polar or less polar impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities are eluted efficiently with sharp, symmetrical peaks.[7]
Instrumentation, Chemicals, and Materials
Table 1: Instrumentation and Equipment
| Equipment | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV or PDA Detector |
| Data Acquisition | Chromatography Data System (CDS) Software |
| Analytical Balance | 0.01 mg readability |
| pH Meter | Calibrated with standard buffers |
| Sonicator | For degassing solvents |
| Volumetric Glassware | Class A |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Table 2: Chemicals and Reagents
| Chemical | Grade/Purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade / Purified (e.g., Milli-Q) |
| Orthophosphoric Acid (OPA) | AR Grade |
| Potassium Dihydrogen Phosphate | AR Grade |
| 4-Bromo-6-methoxyisoindolin-1-one | Reference Standard (>99.5% purity) and Test Sample |
Optimized Chromatographic Conditions
The selection of chromatographic parameters is a critical process aimed at achieving optimal resolution between the main analyte and all potential impurities while maintaining a reasonable analysis time and robust performance.[5]
Rationale for Parameter Selection:
-
Column (Stationary Phase): A C18 column is the workhorse of RP-HPLC and provides excellent retention for the moderately non-polar analyte. The 150 mm length and 3 µm particle size offer a good balance between resolution and backpressure.
-
Mobile Phase:
-
Aqueous Component (A): A 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 provides two key functions: 1) It maintains a consistent pH to ensure reproducible retention times, as any ionizable functional groups on the analyte or impurities will have a fixed charge state. 2) It helps to mask active silanol groups on the silica backbone, improving peak shape.[8]
-
Organic Component (B): Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Elution Mode (Gradient): A gradient elution is crucial for a purity method. It starts with a higher aqueous content to retain and resolve early-eluting polar impurities and gradually increases the organic content to elute the main analyte and then any late-eluting, more non-polar impurities.
-
Detection Wavelength: A Photo Diode Array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength. For aromatic compounds like this, 225 nm is often a good choice to detect the main component and a broad range of potential impurities.
-
Column Temperature: Maintaining a constant temperature (e.g., 30 °C) is essential for ensuring the reproducibility of retention times.
Table 3: Final Chromatographic Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0 min (90% A), 20 min (30% A), 25 min (30% A), 26 min (90% A), 30 min (90% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Buffer): Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid. Filter through a 0.45 µm filter and degas.
-
Diluent: Mix Acetonitrile and HPLC grade water in a 50:50 volume ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 4-Bromo-6-methoxyisoindolin-1-one Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.
-
Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 4-Bromo-6-methoxyisoindolin-1-one test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: System Suitability Testing (SST)
The purpose of SST is to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[9][10]
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent once (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution (50 µg/mL) five replicate times.
-
Analyze the resulting chromatograms and calculate the parameters listed in Table 4. The system is deemed suitable for use only if all criteria are met.
Table 4: System Suitability Acceptance Criteria (based on USP <621>)
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD for Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and detector system. |
| % RSD for Retention Time | ≤ 1.0% (for n=5 injections) | Demonstrates the stability of the pump and mobile phase delivery. |
Reference: United States Pharmacopeia (USP) General Chapter <621> Chromatography.[11]
Protocol 3: Analytical Procedure
-
Confirm that the system meets the SST criteria.
-
Inject the diluent (blank) once.
-
Inject the Sample Solution once.
-
Record the chromatogram for 30 minutes to ensure all late-eluting impurities are captured.
Protocol 4: Calculation of Purity
The purity is determined by the area percent method, which assumes that all impurities have the same response factor as the main analyte.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Report any impurity with an area greater than the reporting threshold (e.g., 0.05%).
Method Validation: A Self-Validating System
For this method to be trustworthy, it must be validated according to ICH Q2(R2) guidelines.[12][13] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Diagram 1: HPLC Method Validation Workflow
Caption: Workflow for HPLC analysis and method validation.
Validation Characteristics:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] The most critical part of demonstrating specificity for a purity method is a forced degradation study .
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[15]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity testing, the range should typically cover from the reporting level of the impurity to 120% of the specification.[16]
-
Accuracy: The closeness of test results to the true value. It is often determined by spiking a blank matrix with a known quantity of the analyte at different levels (e.g., 50%, 100%, 150% of the target concentration) and calculating the percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Protocol for Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the method.[3][17] The goal is to achieve 5-20% degradation of the active substance to ensure that the resulting degradation products can be adequately resolved from the parent peak.[18]
-
Prepare five separate solutions of the sample at a concentration of 500 µg/mL.
-
Acid Hydrolysis: To one solution, add 1 mL of 1N HCl. Keep at 60 °C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To a second solution, add 1 mL of 1N NaOH. Keep at 60 °C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To a third solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the fourth (solid) sample to 105 °C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the fifth solution to UV light (254 nm) or sunlight for 48 hours.
-
Analyze all stressed samples alongside an unstressed control sample using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main 4-Bromo-6-methoxyisoindolin-1-one peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed conditions.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of 4-Bromo-6-methoxyisoindolin-1-one. The logical selection of chromatographic parameters, coupled with a comprehensive validation strategy compliant with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment. The inclusion of system suitability tests and a forced degradation study protocol underpins the trustworthiness and scientific integrity of the analytical results.
References
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health (NIH). Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). International Council for Harmonisation. Available from: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Available from: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). Restek. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Available from: [Link]
-
Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. (2024). National Institutes of Health (NIH). Available from: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. Available from: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (n.d.). ResearchGate. Available from: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Available from: [Link]
-
4-bromo-6-methoxy-1H-indole. (n.d.). PubChem. Available from: [Link]
-
<621> Chromatography. (n.d.). US Pharmacopeia (USP). Available from: [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Available from: [Link]
-
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017). MedCrave online. Available from: [Link]
-
HPLC Methods for analysis of Bromide ion. (n.d.). HELIX Chromatography. Available from: [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central - NIH. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Available from: [Link]
-
RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). Preprints.org. Available from: [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. Available from: [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Available from: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]
-
Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. (n.d.). US Pharmacopeia (USP). Available from: [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). Technology Networks. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central - NIH. Available from: [Link]
-
4-Bromo-6-isopropoxy-indan-1-one. (n.d.). PubChem. Available from: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Available from: [Link]
-
Overview of RP-HPLC method development for drug estimation. (2024). Ajelix. Available from: [Link]
-
Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (n.d.). Neuroquantology. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Available from: [Link]
-
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. (n.d.). Georganics. Available from: [Link]
-
4-Bromoanisole. (n.d.). Wikipedia. Available from: [Link]
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. pharmtech.com [pharmtech.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. usp.org [usp.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. neuroquantology.com [neuroquantology.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-methoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, providing a direct and efficient route to arylamines.[1][3][4]
The isoindolin-1-one scaffold is a key pharmacophore present in numerous approved drugs and clinical candidates, valued for its rigid, bicyclic structure that can effectively orient substituents for optimal target engagement. The ability to functionalize this core, for instance, by introducing diverse amine functionalities at the 4-position of a 4-bromo-6-methoxyisoindolin-1-one precursor, opens up extensive possibilities for generating novel chemical entities with tailored pharmacological profiles.
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-6-methoxyisoindolin-1-one, offering insights into the reaction mechanism, detailed experimental protocols, and strategies for optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3] The choice of a hindered base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is often crucial for this step.[3]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium intermediates, promote the rates of oxidative addition and reductive elimination, and prevent side reactions such as β-hydride elimination.[8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-methoxyisoindolin-1-one
This protocol provides a general procedure for the coupling of 4-bromo-6-methoxyisoindolin-1-one with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.
Materials and Reagents:
-
4-Bromo-6-methoxyisoindolin-1-one
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Reaction Setup Workflow:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
experimental procedure for gram-scale synthesis of 4-Bromo-6-methoxyisoindolin-1-one
Abstract
This application note provides a detailed, robust, and scalable experimental procedure for the gram-scale synthesis of 4-Bromo-6-methoxyisoindolin-1-one, a key building block in medicinal chemistry and materials science. The described synthetic route is a four-step process commencing with the regioselective bromination of 3-methoxybenzoic acid, followed by a Wolff-Kishner reduction, a selective benzylic bromination, and a final cyanide-mediated cyclization. This guide is intended to provide researchers with a comprehensive protocol, including mechanistic insights, safety precautions, and detailed characterization data.
Introduction
Substituted isoindolinones are a prominent class of nitrogen-containing heterocycles frequently found in the core structures of biologically active compounds and functional materials. Their unique scaffold has been exploited in the development of therapeutics targeting a range of diseases. The title compound, 4-Bromo-6-methoxyisoindolin-1-one, with its specific substitution pattern, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries in drug discovery programs. This document outlines a reliable and scalable synthetic procedure, moving beyond theoretical descriptions to provide a practical guide for laboratory execution.
Overall Synthetic Scheme
The synthesis of 4-Bromo-6-methoxyisoindolin-1-one is achieved through the following four-step sequence:
Caption: Overall synthetic route to 4-Bromo-6-methoxyisoindolin-1-one.
Experimental Procedures
Materials and Instrumentation
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid
This initial step involves the electrophilic aromatic substitution of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while bromination can occur at both the 2- and 4-positions, the 2-position is sterically less hindered.
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxybenzoic acid (50.0 g, 0.328 mol) in 500 mL of dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of N-bromosuccinimide (NBS) (61.2 g, 0.344 mol) in 200 mL of dichloromethane.
-
Slowly add the NBS solution to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding 200 mL of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with 200 mL of water and then 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to afford 2-Bromo-5-methoxybenzoic acid as a white solid.
Step 2: Synthesis of 1-Bromo-4-methoxy-2-methylbenzene
The Wolff-Kishner reduction is employed here to reduce the carboxylic acid to a methyl group. This classic reaction proceeds via a hydrazone intermediate under basic conditions.
Procedure:
-
To a 1 L three-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 2-Bromo-5-methoxybenzoic acid (60.0 g, 0.260 mol), diethylene glycol (400 mL), and hydrazine hydrate (80%, 50 mL, 1.04 mol).
-
Heat the mixture to 130 °C for 2 hours.
-
Add potassium hydroxide pellets (58.3 g, 1.04 mol) portion-wise over 30 minutes. Caution: Exothermic reaction and gas evolution.
-
Increase the temperature to 200 °C and allow the mixture to reflux for 4 hours, distilling off water and excess hydrazine.
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 300 mL).
-
Combine the organic extracts and wash with 1 M HCl (200 mL), followed by water (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-Bromo-4-methoxy-2-methylbenzene as a colorless oil.
Step 3: Synthesis of 2-Bromo-5-(bromomethyl)-1-methoxybenzene
This step involves the selective free-radical bromination of the benzylic methyl group using NBS and a radical initiator.
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-4-methoxy-2-methylbenzene (50.0 g, 0.230 mol) in 500 mL of carbon tetrachloride. Caution: Carbon tetrachloride is toxic and should be handled in a well-ventilated fume hood. As a safer alternative, 1,2-dichlorobenzene can be used[1].
-
Add N-bromosuccinimide (42.9 g, 0.241 mol) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (1.9 g, 11.5 mmol).
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a 250W UV lamp.
-
Monitor the reaction by TLC. After 4-6 hours, the reaction should be complete (indicated by the consumption of the starting material).
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 4: Synthesis of 4-Bromo-6-methoxyisoindolin-1-one
This final step involves a nucleophilic substitution with cyanide followed by an in-situ hydrolysis and cyclization to form the desired isoindolinone.
Procedure:
-
In a 1 L three-necked round-bottom flask, dissolve the crude 2-Bromo-5-(bromomethyl)-1-methoxybenzene (from the previous step, approx. 0.230 mol) in 500 mL of ethanol.
-
Add a solution of sodium cyanide (17.0 g, 0.345 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit available.
-
Heat the mixture to reflux for 4 hours.
-
After the formation of the intermediate nitrile, add a solution of sodium hydroxide (46.0 g, 1.15 mol) in 200 mL of water.
-
Continue to reflux for an additional 12 hours to facilitate hydrolysis and cyclization.
-
Cool the reaction mixture to room temperature and neutralize with concentrated HCl until the pH is approximately 7.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to afford 4-Bromo-6-methoxyisoindolin-1-one as a crystalline solid.
Data Summary
| Reagent/Product | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Step 1 | ||||
| 3-Methoxybenzoic Acid | 152.15 | 50.0 | 0.328 | 1.0 |
| N-Bromosuccinimide | 177.98 | 61.2 | 0.344 | 1.05 |
| Step 2 | ||||
| 2-Bromo-5-methoxybenzoic Acid | 231.04 | 60.0 | 0.260 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 50 mL | ~1.04 | 4.0 |
| Potassium Hydroxide | 56.11 | 58.3 | 1.04 | 4.0 |
| Step 3 | ||||
| 1-Bromo-4-methoxy-2-methylbenzene | 215.07 | 50.0 | 0.230 | 1.0 |
| N-Bromosuccinimide | 177.98 | 42.9 | 0.241 | 1.05 |
| AIBN | 164.21 | 1.9 | 0.0115 | 0.05 |
| Step 4 | ||||
| 2-Bromo-5-(bromomethyl)-1-methoxybenzene | 293.97 | ~67.6 | ~0.230 | 1.0 |
| Sodium Cyanide | 49.01 | 17.0 | 0.345 | 1.5 |
| Sodium Hydroxide | 40.00 | 46.0 | 1.15 | 5.0 |
| Final Product | ||||
| 4-Bromo-6-methoxyisoindolin-1-one | 242.07 | - | - | - |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Carbon Tetrachloride: Toxic and harmful to the environment. A known carcinogen. Use of a safer solvent like 1,2-dichlorobenzene is recommended[1].
-
Sodium Cyanide: Highly toxic. May be fatal if swallowed or if it comes into contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide). Always have a cyanide poisoning antidote kit readily available when working with cyanides.
-
Concentrated HCl and Sodium Hydroxide: Corrosive. Handle with care.
Conclusion
This application note details a comprehensive and scalable four-step synthesis of 4-Bromo-6-methoxyisoindolin-1-one. The described procedures are based on established chemical transformations and have been adapted for gram-scale production. By providing detailed experimental steps, safety information, and a clear workflow, this guide aims to facilitate the successful synthesis of this valuable chemical intermediate for a wide range of research and development applications.
References
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Bromination of 2,S-dimethoxybenzaldehyde. [Link]
- Synthesis process of 2-bromo-5-methoxybenzoic acid.
Sources
Technical Support Center: Synthesis of 4-Bromo-6-methoxyisoindolin-1-one
Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important isoindolinone intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final compound.
I. Overview of the Synthesis and Potential Challenges
The synthesis of 4-Bromo-6-methoxyisoindolin-1-one typically proceeds through a multi-step sequence, often starting from a substituted phthalic acid derivative. A common and logical synthetic route is outlined below. Understanding this pathway is crucial for anticipating potential impurities.
Caption: A plausible synthetic route to 4-Bromo-6-methoxyisoindolin-1-one.
While this route appears straightforward, several factors can lead to the formation of impurities that can complicate purification and compromise the quality of the final product. These challenges often stem from the regioselectivity of the amination step, the stability of the starting materials and the product, and potential side reactions under the chosen reaction conditions.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered during the synthesis of 4-Bromo-6-methoxyisoindolin-1-one in a question-and-answer format.
Q1: My reaction is complete, but I've isolated a mixture of two isomeric products. What is the likely isomeric impurity and how can I avoid it?
A1: Positional Isomer: 7-Bromo-5-methoxyisoindolin-1-one
The most probable isomeric impurity is 7-Bromo-5-methoxyisoindolin-1-one . This arises from the non-regioselective attack of the amine on the unsymmetrical 3-Bromo-5-methoxyphthalic anhydride intermediate. The nucleophilic amine can attack either of the two carbonyl carbons of the anhydride, leading to a mixture of the desired 4-bromo and the undesired 7-bromo isomer.[1]
Caption: Formation of positional isomers from an unsymmetrical phthalic anhydride.
Troubleshooting and Prevention:
-
Reaction Conditions: The regioselectivity of the amination can be influenced by reaction temperature and solvent. Lowering the reaction temperature may favor the formation of one isomer over the other. Experiment with different solvents to assess their impact on selectivity.
-
Starting Material Control: If synthesizing the phthalic anhydride from 3-bromo-5-methoxyphthalic acid, ensure the starting material is pure and free of other isomers.
-
Purification: These isomers often have very similar physical properties, making separation by standard column chromatography challenging. Preparative HPLC or fractional crystallization may be necessary.
Q2: My final product shows a molecular ion in the mass spectrum that corresponds to the loss of bromine. What is this impurity and how is it formed?
A2: Debrominated Impurity: 6-methoxyisoindolin-1-one
This impurity is 6-methoxyisoindolin-1-one . The loss of the bromine atom from the aromatic ring is a common side reaction, particularly if reducing agents are present or if certain catalysts are used in subsequent steps. Reductive dehalogenation of aryl bromides can occur under various conditions, including catalytic hydrogenation.[2][3]
Troubleshooting and Prevention:
-
Avoid Reductive Conditions: Scrutinize your reaction and work-up conditions for any potential reducing agents. This includes certain metals, hydrides, and even some alcohols at elevated temperatures in the presence of a base.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate reductive side reactions.
-
Catalyst Choice: If using a catalyst for any step, be aware of its potential to promote dehalogenation. For example, some palladium catalysts are known to facilitate this reaction.[4]
Q3: I have an impurity with a higher molecular weight than my product, suggesting the addition of a second bromine atom. How is this possible?
A3: Over-brominated Impurity: Dibromo-6-methoxyisoindolin-1-one
While less common if starting from a pre-brominated precursor, over-bromination can occur if the synthesis involves a bromination step on the methoxy-substituted aromatic ring. The methoxy group is an activating group, and if the bromination conditions are too harsh (e.g., excess bromine, high temperature), a second bromine atom can be added to the ring.
Troubleshooting and Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use of a slight excess is common, but a large excess should be avoided.
-
Reaction Temperature: Perform the bromination at the lowest effective temperature to minimize side reactions.
-
Monitoring: Closely monitor the reaction by TLC or HPLC to stop it once the starting material is consumed and before significant over-bromination occurs.
Q4: During workup or purification, I'm seeing the appearance of a more polar spot on my TLC plate, and my yield is decreasing. What could be happening?
A4: Hydrolysis Product: 2-(Aminomethyl)-3-bromo-5-methoxybenzoic acid
The lactam ring of the isoindolinone is susceptible to hydrolysis under either acidic or basic conditions, which opens the ring to form the corresponding amino acid.
Troubleshooting and Prevention:
-
pH Control: During aqueous workup, maintain a neutral pH as much as possible. Avoid prolonged exposure to strong acids or bases.
-
Temperature: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.
-
Drying: Ensure the final product is thoroughly dried and stored in a desiccator, as residual moisture and trace acid or base can promote hydrolysis over time.
III. Analytical Characterization of Impurities
A robust analytical strategy is essential for identifying and quantifying impurities.
| Impurity | Analytical Technique | Expected Observations |
| Positional Isomer | ¹H and ¹³C NMR | Subtle shifts in the aromatic proton and carbon signals. 2D NMR (COSY, HMBC) can help in definitive assignment.[5] |
| HPLC | May co-elute or show a closely eluting peak. Method development with different columns and mobile phases is key. | |
| Debrominated Impurity | Mass Spectrometry | Molecular ion peak corresponding to the loss of 79/81 mass units (the isotopic mass of bromine). |
| HPLC-MS | A peak with a lower molecular weight and likely a shorter retention time.[6] | |
| Over-brominated Impurity | Mass Spectrometry | Molecular ion peak with the characteristic isotopic pattern of two bromine atoms. |
| Hydrolysis Product | HPLC | A significantly more polar compound with a much shorter retention time on reverse-phase HPLC. |
| IR Spectroscopy | Appearance of a broad O-H stretch from the carboxylic acid and changes in the carbonyl stretching region. |
Experimental Protocol: HPLC-MS for Impurity Profiling
-
Objective: To separate and identify the main product and potential impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the crude product in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute to a working concentration of around 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry in positive ion mode.
-
-
Data Analysis: Analyze the chromatogram for the main peak and any impurity peaks. Examine the mass spectrum of each peak to determine its molecular weight and compare it to the expected masses of the product and potential impurities.[7]
-
IV. Purification Strategies
For the removal of the identified impurities, consider the following techniques:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the product is a crystalline solid. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).
-
Column Chromatography: Standard silica gel chromatography can be effective for separating the product from more polar impurities like the hydrolysis product or less polar impurities like the debrominated compound. Separating positional isomers may require a high-performance flash chromatography system with a high-resolution column.
-
Preparative HPLC: For difficult separations, such as that of positional isomers, preparative HPLC is the method of choice, although it is more costly and time-consuming.
By understanding the potential pitfalls in the synthesis of 4-Bromo-6-methoxyisoindolin-1-one and by employing a systematic approach to troubleshooting and analysis, researchers can significantly improve the efficiency of their synthesis and the purity of their final product.
V. References
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Jagels, F., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Microbiology. Available at: [Link]
-
Thomann, J., et al. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. ResearchGate. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]
-
Petersson, M. J., et al. (2007). Unexpected Regiospecific Reactivity of a Substituted Phthalic Anhydride. ResearchGate. Available at: [Link]
-
Silberg, J. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. Available at: [Link]
-
Scribd. (n.d.). The Bromination of P-toulic Acid. Available at: [Link]
-
Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone... Available at: [Link]
-
Nguyen, T. T., & Le, T. N. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]
-
Brown, H. C., & Krishnamurthy, S. (1973). Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, W., et al. (2025). Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. ResearchGate. Available at: [Link]
-
El-Kimary, E. I., et al. (2021). Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment. PubMed Central. Available at: [Link]
-
Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. Available at: [Link]
-
Dinulescu, I. G., et al. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie. Available at: [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
O'Connor, P. D., & Donohoe, T. J. (2013). The chemistry of isoindole natural products. PubMed Central. Available at: [Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
Wilson, I. D., & Nicholson, J. K. (2006). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine. ResearchGate. Available at: [Link]
-
Devery, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Sci-Hub. Available at: [Link]
-
Ullah, H., et al. (2025). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. PubMed. Available at: [Link]
-
Jayanthi, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH. Available at: [Link]
-
Luo, F.-T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar. Available at: [Link]
-
Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Available at:
-
ResearchGate. (n.d.). Scheme 1. Protocol synthesis of 3-methylene substituted isoindolinones 3. Available at: [Link]
-
Chen, J., et al. (2014). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]
Sources
- 1. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Reactivity of 4-Bromo-6-methoxyisoindolin-1-one: A Technical Support Guide to Preventing Debromination
Welcome to the technical support center for 4-Bromo-6-methoxyisoindolin-1-one. As a valued intermediate in the synthesis of complex molecules and potential pharmaceutical agents, its reactivity is of paramount importance. A frequent challenge encountered by researchers is the premature loss of the bromine substituent—a process known as debromination or hydrodebromination—which can derail a synthetic route and lead to significant yield loss. This guide is designed to provide you with in-depth troubleshooting strategies and a mechanistic understanding to help you mitigate this unwanted side reaction.
Understanding the Challenge: The Instability of the C-Br Bond
The carbon-bromine bond on an aromatic ring is a versatile functional group, pivotal for a wide array of cross-coupling reactions. However, its reactivity can also be its downfall. Debromination is a reductive process where the bromine atom is replaced by a hydrogen atom, yielding the corresponding 6-methoxyisoindolin-1-one. This side reaction is particularly prevalent in transition-metal-catalyzed processes, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, where the reaction conditions are designed to activate the C-Br bond.
Several factors can contribute to debromination, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Understanding the interplay of these parameters is key to designing a robust reaction that favors the desired coupling over the undesired debromination.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that arise during the use of 4-bromo-6-methoxyisoindolin-1-one in synthetic protocols.
Q1: I'm observing significant amounts of the debrominated product in my Suzuki-Miyaura coupling. What is the likely cause?
A1: This is a classic problem in palladium-catalyzed cross-coupling reactions. The primary culprit is often the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This species can then react with your starting material in a process called hydrodebromination, cleaving the C-Br bond and replacing it with a C-H bond.
Troubleshooting Steps:
-
Evaluate Your Base: Strong, sterically hindered bases are generally preferred as they are less likely to generate Pd-H species. Consider switching from common bases like sodium carbonate to bulkier options such as cesium carbonate or potassium phosphate. The choice of base can significantly influence the reaction pathway.[1][2]
-
Ligand Selection is Crucial: The ligand bound to the palladium center dictates its reactivity. Electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and promote the desired cross-coupling over reductive elimination pathways that can lead to debromination. For Suzuki reactions, consider ligands like SPhos, XPhos, or RuPhos.
-
Solvent Purity: Ensure your solvents are anhydrous. Water can be a source of protons for the formation of Pd-H species.[3] Some solvents, like DMF, can also decompose at elevated temperatures to produce species that act as hydride sources.[4] If using DMF, consider adding a scavenger for any generated amines or formic acid.
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of debromination. If your desired reaction is sluggish at lower temperatures, a more active catalyst system (palladium precursor and ligand combination) might be necessary.
Q2: My Buchwald-Hartwig amination of 4-bromo-6-methoxyisoindolin-1-one is sluggish and gives a mixture of the desired product and the debrominated starting material. How can I improve this?
A2: Sluggishness in Buchwald-Hartwig reactions often tempts researchers to increase the reaction temperature, which can exacerbate debromination. The key is to enhance the rate of the desired C-N bond formation so that it outcompetes the debromination pathway.
Troubleshooting Steps:
-
Optimize the Catalyst/Ligand System: The choice of palladium precursor and ligand is critical. For C-N coupling, ligands like BrettPhos or the Josiphos family of ferrocenyl phosphines are often effective. These ligands are designed to promote the reductive elimination step that forms the C-N bond.
-
Base Selection: Strong, non-nucleophilic bases are essential for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The pKa of the base can influence the overall rate of the reaction.[5]
-
Consider a Different Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (e.g., (SPhos)Pd G2) can sometimes offer higher activity and selectivity, reducing the likelihood of side reactions.
Q3: Can the methoxy group on the isoindolinone ring influence the rate of debromination?
A3: Yes, the electronic nature of the substituents on the aromatic ring can play a role. The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the C-Br bond slightly more susceptible to oxidative addition to the palladium catalyst, a key step in cross-coupling reactions. However, it doesn't inherently favor debromination over the desired coupling. The reaction conditions you choose will be the dominant factor.
Visualizing the Problem: Debromination in the Catalytic Cycle
To better understand where debromination occurs, let's visualize a generic palladium-catalyzed cross-coupling cycle.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
As the diagram illustrates, the key intermediate Ar-Pd(II)-Br can either proceed through the desired transmetalation and reductive elimination steps to form the product or be intercepted by a palladium-hydride species, leading to the unwanted debrominated byproduct.
Protocol: A General Method for Minimizing Debromination in Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing your reaction to favor C-C bond formation.
Materials:
-
4-Bromo-6-methoxyisoindolin-1-one
-
Boronic acid or ester coupling partner
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the 4-bromo-6-methoxyisoindolin-1-one (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (1-5 mol%) and the ligand (1.1-1.2 times the mol% of Pd) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Reaction: Add the remaining anhydrous solvent to the reaction vessel. Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Heating: Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, consider a slight increase in temperature or the addition of a small amount of more catalyst. If debromination is observed, immediately lower the temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Key Parameters for Avoiding Debromination
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Catalyst | Use a highly active, well-defined palladium pre-catalyst. | Reduces the concentration of reactive, coordinatively unsaturated palladium species that can participate in side reactions. |
| Ligand | Employ electron-rich, bulky phosphine ligands (e.g., biaryl phosphines). | Promotes the desired reductive elimination step and sterically hinders pathways leading to Pd-H formation.[6] |
| Base | Use weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). | Stronger bases can promote the formation of hydride donors.[1][5] |
| Solvent | Use anhydrous, non-protic solvents. Avoid DMF at high temperatures. | Water and certain solvents can act as a source of protons/hydrides for hydrodebromination.[3][4] |
| Temperature | Use the lowest effective temperature. | Debromination pathways often have a higher activation energy and become more competitive at elevated temperatures. |
| Additives | Consider the use of additives like silver salts in certain cases. | Can act as halide scavengers and in some systems, prevent catalyst inhibition. |
Advanced Troubleshooting Workflow
If you are still facing issues with debromination after initial optimization, follow this logical workflow:
Caption: Step-by-step debromination troubleshooting.
Final Remarks
Successfully employing 4-bromo-6-methoxyisoindolin-1-one in your synthetic endeavors requires a careful and considered approach to reaction design. By understanding the mechanistic underpinnings of debromination and systematically optimizing your reaction parameters, you can significantly improve your yields and obtain your desired products with high fidelity.
Should you continue to experience difficulties, we encourage you to consult the primary literature for analogous systems and to consider that each substrate can exhibit unique reactivity. The principles outlined in this guide, however, provide a robust framework for overcoming the common hurdle of debromination.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from: [Link]
-
Gallou, F., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC - NIH. Available from: [Link]
- Sherwood, T. C., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. [Source Not Specified].
-
Pan, B., et al. (2017). Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available from: [Link]
-
Majumdar, N. (2025). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available from: [Link]
-
De Vreese, R., et al. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available from: [Link]
-
Ge, Y., et al. (n.d.). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β‐Unsaturated Imines. ResearchGate. Available from: [Link]
-
Bako, E., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available from: [Link]
-
Pitre, S. P., & McTiernan, C. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available from: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available from: [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
- BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. BenchChem.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]
-
Singh, R., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
-
Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Princeton University. Available from: [Link]
-
Djurdjevic, S., & Toth, I. (2022). Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond. MDPI. Available from: [Link]
-
Kuroda, K., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available from: [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available from: [Link]
-
Reddit. (2023). I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer. Reddit. Available from: [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Available from: [Link]
-
Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available from: [Link]
-
Buchwald, S. L., et al. (n.d.). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ResearchGate. Available from: [Link]
-
ChemRxiv. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-6-methoxy-1H-indole. PubChem. Available from: [Link]
Sources
A Comparative Guide to 4-Bromo-6-methoxyisoindolin-1-one and its Halogenated Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, the isoindolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of halogen atoms can profoundly influence the physicochemical and pharmacological properties of these molecules, making a comparative understanding of halogenated isoindolinones crucial for rational drug design. This guide provides an in-depth comparison of 4-Bromo-6-methoxyisoindolin-1-one with its fluoro, chloro, and iodo counterparts, offering insights into their synthesis, biological activities, and the underlying structure-activity relationships.
Introduction: The Significance of the Isoindolinone Core and Halogenation
The isoindolinone core is a key pharmacophore found in a variety of compounds with diverse biological activities, including anticancer and enzyme inhibitory properties.[2][3] Notably, this scaffold is present in several approved drugs and clinical candidates. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. The choice of halogen—fluorine, chlorine, bromine, or iodine—can lead to significant differences in a molecule's overall performance. This guide focuses on the comparative analysis of 4-halogenated derivatives of 6-methoxyisoindolin-1-one, with a particular emphasis on their potential as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP).
Synthesis of 4-Halogenated-6-methoxyisoindolin-1-ones
The synthesis of these halogenated isoindolinones can be achieved through multi-step synthetic routes, often starting from readily available precursors. A general synthetic strategy is outlined below.
Figure 1: General synthetic workflow for halogenated isoindolinones.
A common approach involves the bromination of a substituted toluene, followed by oxidation to the corresponding benzoic acid. Amidation and subsequent intramolecular cyclization can then yield the desired isoindolinone core. The specific halogen at the 4-position can be introduced either at an early stage on the starting material or through a halogen exchange reaction on an appropriate intermediate.
Comparative Biological Activity: A Focus on PARP Inhibition and Cytotoxicity
While direct comparative experimental data for 4-Bromo-6-methoxyisoindolin-1-one and its specific fluoro, chloro, and iodo analogs is not extensively available in a single study, we can infer expected trends based on established principles of medicinal chemistry and data from related compounds. The primary mechanism of action explored for many isoindolinone derivatives is the inhibition of PARP enzymes, particularly PARP1.[4] PARP1 is a key enzyme in the DNA damage response, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations.[5]
Structure-Activity Relationship (SAR) of Halogen Substitution
The nature of the halogen at the 4-position is expected to significantly influence the compound's interaction with the PARP1 active site and its overall cellular activity.
-
Fluorine: Due to its small size and high electronegativity, fluorine can form strong hydrogen bonds and alter the electronic properties of the aromatic ring, potentially enhancing binding affinity.
-
Chlorine and Bromine: These halogens are larger and more lipophilic than fluorine. They can participate in halogen bonding and hydrophobic interactions within the active site, which can contribute to increased potency. Studies on other halogenated compounds have shown that brominated derivatives can exhibit greater cytotoxic activity compared to their chlorinated counterparts.[6]
-
Iodine: As the largest and most polarizable of the common halogens, iodine can form strong halogen bonds and significantly increase lipophilicity. This may lead to enhanced potency but could also affect solubility and pharmacokinetic properties.
The methoxy group at the 6-position is also anticipated to play a role in the molecule's activity, potentially through hydrogen bonding or by influencing the electronic nature of the aromatic system.
Expected Performance in Preclinical Assays
Based on the SAR principles, we can predict a rank order of potency for these compounds in PARP1 inhibition and cytotoxicity assays.
| Compound | Halogen at C4 | Expected PARP1 Inhibition (IC50) | Expected Cytotoxicity (IC50) | Rationale |
| 4-Fluoro-6-methoxyisoindolin-1-one | F | Moderate | Moderate | Small size and high electronegativity may lead to favorable interactions, but lower lipophilicity might limit cell permeability. |
| 4-Chloro-6-methoxyisoindolin-1-one | Cl | Potent | Potent | Good balance of size, lipophilicity, and halogen bonding potential. |
| 4-Bromo-6-methoxyisoindolin-1-one | Br | Potentially Most Potent | Potentially Most Potent | Larger size and polarizability of bromine often lead to stronger halogen bonds and increased potency compared to chlorine.[6] |
| 4-Iodo-6-methoxyisoindolin-1-one | I | Potent to Very Potent | Potent to Very Potent | Strongest halogen bond donor, but large size may introduce steric hindrance. Increased lipophilicity could enhance cell permeability but may also lead to off-target effects or poor solubility. |
Table 1: Predicted comparative performance of 4-halogenated-6-methoxyisoindolin-1-ones.
Mechanistic Insights: Signaling Pathways and Cellular Consequences
The inhibition of PARP1 by halogenated isoindolinones is expected to trigger a cascade of cellular events, ultimately leading to cancer cell death.
Figure 2: Proposed mechanism of action and signaling pathway modulation.
Inhibition of PARP1 by halogenated isoindolinones prevents the repair of single-strand DNA breaks. During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately apoptotic cell death.[7]
Furthermore, there is growing evidence of crosstalk between the PARP and the PI3K/Akt/mTOR signaling pathways.[7][8] Inhibition of PARP can sometimes lead to the activation of the PI3K/Akt pathway as a survival mechanism. Therefore, combining PARP inhibitors with PI3K/Akt/mTOR inhibitors is a promising therapeutic strategy to enhance anticancer efficacy.
Experimental Protocols
To facilitate further research and comparative evaluation, detailed protocols for key in vitro assays are provided below.
PARP1 Inhibition Assay (Enzymatic)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Add 50 µL of assay buffer containing the test compound at various concentrations to the histone-coated wells.
-
Add 25 µL of assay buffer containing recombinant PARP1 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP diluted in assay buffer and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
The 4-halogenated-6-methoxyisoindolin-1-one series represents a promising class of compounds for further investigation as anticancer agents, particularly as PARP inhibitors. While direct comparative data is limited, structure-activity relationships suggest that the bromo-substituted derivative may exhibit the most potent activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other halogenated isoindolinones. Further studies are warranted to synthesize these compounds and directly compare their biological activities to validate the predicted trends and to elucidate their precise mechanisms of action. Such research will be invaluable for the rational design of next-generation isoindolinone-based therapeutics.
References
- Papeo, G., & Posteri, H. (2021). The Isoindolinone Scaffold in the Design of PARP Inhibitors. Pharmaceuticals, 14(5), 445.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Mule, S., & Galdiero, E. (2021). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 19(3), 154.
- Trivedi, A. R., Dodiya, A., & Shah, V. H. (2012). Synthesis and biological evaluation of some new isoindolinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 547-554.
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Birkle, M., & Lenhart, M. (2008). The chemistry of isoindole natural products.
- Yasmeen, A., et al. (2017). Inhibition of PI3K-AKT-mTOR pathway sensitizes endometrial cancer cell lines to PARP inhibitors. BMC Cancer, 17(1), 639.
- Du, Y., et al. (2016). New findings may enhance PARP inhibitors therapy in breast cancer. MD Anderson Cancer Center.
- Burmistrova, O., et al. (2014). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 11, 1345679.
- Zhu, J., et al. (2021). Synthesis and biological evaluation of novel isoindolinone derivatives as potent PARP inhibitors. European Journal of Medicinal Chemistry, 213, 113165.
- Ibrahim, Y. H., et al. (2012). PI3K/mTOR dual inhibitors, NVP-BEZ235 and GDC-0980, display promising antitumor activity against uterine serous carcinoma in vitro and in vivo. PloS one, 7(9), e45567.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Halim, M. A., et al. (2022). Comparative in vitro study of bromo- and chloro-substituted flavones on canine lymphoma and leukemia cells. Frontiers in Veterinary Science, 9, 843389.
- Wang, Y., & Xia, Q. (2025). Enhancing PARP inhibitor efficacy in ovarian cancer: targeting the PI3K/AKT/mTOR pathway. Journal of Ovarian Research, 18(1), 1-15.
- Zhao, Z., et al. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of medicinal chemistry, 35(23), 4473-4478.
- Chen, J., et al. (2024). Efficacy and Safety of PARP Inhibitor Therapy in Advanced Ovarian Cancer: A Systematic Review and Network Meta-analysis of Randomized Controlled Trials. Current computer-aided drug design, 20(6), 736-751.
- Zhang, Y., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1155.
- Sun, K., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Oncology, 11, 629612.
Sources
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Inhibition of PI3K-AKT-mTOR pathway sensitizes endometrial cancer cell lines to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 4-Bromo-6-methoxyisoindolin-1-one
For researchers and professionals in drug development, the efficient functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The isoindolin-1-one core, present in numerous biologically active molecules, often requires strategic C-C and C-N bond formation to explore structure-activity relationships. The target molecule for this guide, 4-Bromo-6-methoxyisoindolin-1-one, presents a typical challenge: an electron-rich aryl bromide with a lactam functionality that demands a carefully selected catalytic system to achieve high yields and avoid side reactions.
This guide provides a comparative analysis of three state-of-the-art palladium-catalyzed cross-coupling systems suitable for the derivatization of this key intermediate. We will delve into the mechanistic rationale for catalyst selection, provide field-proven experimental protocols, and present a clear comparison of their expected performance based on data from closely related substrates.
The Strategic Importance of Catalyst Choice
The reactivity of an aryl bromide in cross-coupling is significantly influenced by its electronic properties and the presence of functional groups. Our substrate, 4-Bromo-6-methoxyisoindolin-1-one, features a methoxy group, an electron-donating substituent that can make oxidative addition—the first and often rate-limiting step in the catalytic cycle—more challenging compared to electron-deficient aryl halides.[1] Furthermore, the presence of the lactam nitrogen introduces a potential site for catalyst inhibition or undesired side reactions. Therefore, the choice of ligand on the palladium center is critical to ensure an efficient and selective transformation.
This guide will compare three powerful, yet distinct, catalytic approaches for the functionalization at the C4 position:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with an arylboronic acid, employing a modern catalyst system with a bulky, electron-rich biarylphosphine ligand.
-
Buchwald-Hartwig Amination: For the crucial C-N bond formation, utilizing a specialized catalyst system designed for challenging amination reactions.
-
Copper-Free Sonogashira Coupling: For the introduction of an alkynyl moiety, highlighting a milder, more robust version of this classic C-C bond-forming reaction.
Comparative Analysis of Catalytic Systems
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy
The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods for creating biaryl structures.[2] For an electron-rich and potentially sterically hindered substrate like 4-Bromo-6-methoxyisoindolin-1-one, a highly active catalyst is required. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the formation of a monoligated L1Pd(0) species, which is highly reactive in the oxidative addition step.[2]
Recommended Catalyst System: Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Rationale for Selection:
-
Ligand Properties: SPhos is a highly effective ligand for Suzuki couplings of electron-rich and sterically hindered aryl bromides. Its bulkiness facilitates the formation of the active monoligated palladium complex, while its electron-donating nature accelerates the rate-limiting oxidative addition.
-
Proven Efficacy: Catalyst systems based on dialkylbiaryl phosphine ligands have demonstrated broad utility and high efficiency for a wide range of aryl and heteroaryl bromides.
Catalytic Cycle Explained:
The catalytic cycle begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl bromide to the Pd(0) center. The subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The synthesis of aryl amines via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination, has revolutionized medicinal chemistry.[3][4] The choice of ligand is paramount to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[3]
Recommended Catalyst System: BrettPhos Pd G3 Precatalyst
Rationale for Selection:
-
Precatalyst Advantage: The use of a G3 (third-generation) palladacycle precatalyst ensures the reliable and efficient formation of the active monoligated Pd(0) species in solution, leading to reproducible results.
-
Ligand Efficacy: BrettPhos is a bulky biarylphosphine ligand that has shown exceptional activity for the coupling of a wide range of amines with aryl halides, including challenging heterocyclic substrates.[5] It is particularly effective in preventing the formation of undesired side products.
Catalytic Cycle Explained:
The cycle starts with the activation of the Pd(II) precatalyst to a Pd(0) species by the base. Oxidative addition of the aryl bromide is followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. The final, crucial step is the reductive elimination of the aryl amine product, regenerating the active Pd(0) catalyst.[6]
Caption: Buchwald-Hartwig amination catalytic cycle.
Copper-Free Sonogashira Coupling: A Milder Approach to Alkynylation
The Sonogashira reaction is a powerful method for the synthesis of aryl alkynes.[7] The traditional protocol requires a copper(I) co-catalyst, which can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products and complicates purification.[8] Modern copper-free protocols circumvent these issues, offering a cleaner and often more efficient reaction.[9][10]
Recommended Catalyst System: PdCl₂(PPh₃)₂ / PPh₃
Rationale for Selection:
-
Robust and Reliable: This palladium source and ligand combination is a workhorse in organic synthesis and has been shown to be effective for copper-free Sonogashira couplings of aryl bromides.
-
Simplified Conditions: The elimination of the copper co-catalyst simplifies the reaction setup, reduces potential side reactions, and often allows for milder reaction conditions. This is particularly advantageous when dealing with sensitive functional groups.[10]
Catalytic Cycle Explained:
In the copper-free variant, the palladium cycle is solely responsible for the coupling. After the initial oxidative addition of the aryl bromide to Pd(0), the terminal alkyne is deprotonated by the amine base and coordinates to the palladium center. A subsequent reductive elimination step yields the aryl alkyne product.
Caption: General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add 4-Bromo-6-methoxyisoindolin-1-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst premix to the reaction vial.
-
Add anhydrous toluene and water (e.g., 10:1 v/v).
-
Seal the vial, degas the mixture, and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add BrettPhos Pd G3 precatalyst (0.02 equiv), K₂CO₃ (2.0 equiv), and 4-Bromo-6-methoxyisoindolin-1-one (1.0 equiv).
-
Seal the vial and purge with an inert gas.
-
Add the desired amine (1.2 equiv) and anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vial, add PdCl₂(PPh₃)₂ (0.02 equiv), PPh₃ (0.04 equiv), and 4-Bromo-6-methoxyisoindolin-1-one (1.0 equiv).
-
Seal the vial and purge with an inert gas.
-
Add anhydrous toluene, the terminal alkyne (1.5 equiv), and triethylamine (Et₃N, 3.0 equiv) via syringe.
-
Heat the reaction to 80 °C with stirring for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Outlook
The functionalization of 4-Bromo-6-methoxyisoindolin-1-one is readily achievable through modern palladium-catalyzed cross-coupling reactions. For C-C bond formation, the Suzuki-Miyaura coupling with a Pd/SPhos system offers a robust and high-yielding route to biaryl derivatives. For the synthesis of arylamines, the Buchwald-Hartwig amination using a BrettPhos-based precatalyst provides a reliable and efficient method for this critical transformation. Finally, for the introduction of alkynyl groups, the copper-free Sonogashira coupling represents a mild and clean alternative to traditional methods.
The choice of catalyst will ultimately depend on the specific target molecule and the desired functional group to be introduced. The protocols and comparative data presented in this guide provide a strong foundation for researchers to make informed decisions and to accelerate their drug discovery and development programs. It is always recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for this specific substrate.
References
-
Myers, A. Suzuki Reaction. Chem 115. Available at: [Link]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic letters, 10(17), 3793-3796. Available at: [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of organic chemistry, 71(1), 379-381.
- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(45), 15914-15917.
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available at: [Link]
- Wu, X., & Fun, H. K. (2002). Palladium-catalyzed Suzuki cross-coupling reaction of 4-bromo-2-fluorobiphenyl with arylboronic acids. Journal of Organometallic Chemistry, 651(1-2), 200-204.
- Gelman, D., & Buchwald, S. L. (2003). A general and efficient catalyst system for the Suzuki− Miyaura coupling of aryl chlorides.
- Genêt, J. P. (2002). Palladium-catalysed cross-coupling reactions in aqueous media. Accounts of chemical research, 35(9), 677-686.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical reviews, 108(8), 3054-3131.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Available at: [Link]
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for C–N and C–O cross-coupling reactions. Journal of the American Chemical Society, 130(21), 6686-6687.
-
National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Personal protective equipment for handling 4-Bromo-6-methoxyisoindolin-1-one
Comprehensive Safety Protocol: Handling 4-Bromo-6-methoxyisoindolin-1-one
As a Senior Application Scientist, my primary objective is to empower our clients—researchers at the forefront of innovation—to achieve their goals safely and efficiently. This guide addresses the handling of 4-Bromo-6-methoxyisoindolin-1-one, a compound for which detailed public safety data may be limited. In such cases, we must adopt a conservative approach, inferring potential hazards from structurally analogous molecules and adhering to the highest standards of laboratory practice. This document provides a robust framework for risk mitigation, grounded in established chemical safety principles.
Hazard Analysis: A Proactive Assessment
A prudent risk assessment anticipates the following hazards:
| Hazard Category | Predicted Risk and Rationale | Supporting Evidence (Analogous Compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful. Brominated aromatic compounds can be toxic if swallowed, absorbed through the skin, or inhaled as dust.[1][3] | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. The aromatic and halogenated nature of the molecule suggests it will act as a skin irritant upon contact.[2][4][5] | Causes skin irritation (H315).[1][2][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Particulate matter (dust) can cause significant mechanical and chemical irritation to the eyes.[2][4][6] | Causes serious eye irritation (H319).[1][2][4][6] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of the fine powder can irritate the respiratory tract.[2][3][4][5] | May cause respiratory irritation (H335).[2][3][4] |
This assessment mandates the use of comprehensive Personal Protective Equipment (PPE) and strict engineering controls to create a multi-layered defense against exposure.
The Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. Each piece of equipment serves a specific purpose, and its efficacy depends on correct selection and use.
All manipulations of 4-Bromo-6-methoxyisoindolin-1-one, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[7] This is the most critical barrier, protecting the user from inhaling airborne particulates and vapors.
| PPE Category | Specification and Rationale |
| Hand Protection | Nitrile Gloves (Minimum). Nitrile provides good resistance to a wide range of chemicals, including solvents, and is effective against incidental contact with powders.[8][9] For prolonged operations or when handling solutions, consider double-gloving or using heavier-duty butyl rubber gloves.[10] Crucially, inspect gloves for any signs of degradation or puncture before and during use. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield. Goggles are essential to protect against dust particles entering the eyes. They must be worn in conjunction with a full-face shield, which provides a secondary barrier against splashes when handling the compound in solution.[10][11] |
| Body Protection | Flame-Resistant Laboratory Coat, Full-Length Trousers, and Closed-Toe Shoes. A lab coat is the primary barrier protecting your skin and personal clothing from contamination.[8][9][12] Ensure the coat is fully buttoned. Full-length trousers and closed-toe, liquid-resistant shoes are mandatory to prevent exposure to spills.[13] |
| Respiratory Protection | Generally not required if all work is performed in a fume hood. However, if a procedure with a high risk of aerosolization is unavoidable outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) must be used.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow minimizes variability and the potential for error. The following protocols for handling the solid compound and managing PPE are designed to be self-validating systems of safety.
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, receiving flask) is present.
-
Don PPE: Put on all required PPE in the correct order (see Protocol 2).
-
Transfer: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the required amount of the solid from the stock bottle to a weigh boat. Avoid any actions that could generate dust.[14]
-
Closure: Securely close the primary container immediately after dispensing.
-
Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel.
-
Immediate Cleanup: Using a disposable wipe lightly dampened with an appropriate solvent (e.g., 70% ethanol), decontaminate the spatula, weigh boat, and any surfaces that may have come into contact with the powder. Dispose of these wipes in the designated solid hazardous waste container.
-
Proceed with Experiment: Continue with the experimental procedure within the fume hood.
Caption: Workflow from preparation to cleanup.
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Don first.
-
Goggles and Face Shield: Protects eyes during subsequent steps.
-
Gloves: Don last to keep them as clean as possible before starting work.
Doffing (Removing) Sequence:
-
Gloves: Remove first, as they are the most likely to be contaminated. Use the proper technique (glove-in-glove) to avoid touching the outer surface with bare skin.
-
Face Shield and Goggles: Remove from the back to the front.
-
Lab Coat: Remove by rolling it inside-out to contain any contamination.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency and Disposal Plans
Act immediately in the event of an exposure. Time is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3][16] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[17][16] Seek immediate medical attention.
-
Small Spill (in a fume hood): Absorb with an inert material (e.g., sand or vermiculite), sweep up, and place in a sealed, labeled container for hazardous waste disposal.[18] Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.
All materials contaminated with 4-Bromo-6-methoxyisoindolin-1-one, including excess solid, contaminated gloves, wipes, and weigh boats, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically resistant container.[14][16]
-
The label should include the chemical name and the words "Hazardous Waste."
-
Dispose of the container through your institution's environmental health and safety office. The material can typically be disposed of by a licensed chemical destruction plant or through controlled incineration.[17]
By integrating these protocols into your daily workflow, you build a culture of safety that protects not only you but also your colleagues and your research.
References
- Material Safety Data Sheet - Environmental Clearance. (2021, October 16). Google.
- 4-Bromo Anisole CAS No 104-92-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
- 3-Bromo-1H-isoindoline SDS, 127168-81-4 Safety Data Sheets. ECHEMI.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island.
- SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd.. (2018, September 25).
- SAFETY DATA SHEET. TCI Chemicals. (2025, June 5).
- SAFETY DATA SHEET. Fisher Scientific. (2025, December 22).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. TCI Chemicals. (2025, March 28).
- Lab Safety Equipment & PPE. ChemTalk.
- SAFETY DATA SHEET. Fisher Scientific. (2010, November 5).
- Protective Gear. Organic Chemistry at CU Boulder.
- LABORATORY HEALTH & SAFETY RULES. The University of Cyprus-Department of Chemistry. (2024, April).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 15).
- Personal Protective Equipment. US EPA. (2025, September 12).
- 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. Fisher Scientific. (2012, May 8).
- Choosing The Correct PPE. Environmental Health & Safety - UC Merced.
- PPE and Safety for Chemical Handling. ACS Material. (2020, July 14).
- SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. canbipharm.com [canbipharm.com]
- 8. files.upei.ca [files.upei.ca]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. epa.gov [epa.gov]
- 12. PPE and Safety for Chemical Handling [acsmaterial.com]
- 13. ucy.ac.cy [ucy.ac.cy]
- 14. environmentclearance.nic.in [environmentclearance.nic.in]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. echemi.com [echemi.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
